2-methoxyethyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC14979363
Molecular Formula: C19H22N2O4S2
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N2O4S2 |
|---|---|
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 2-methoxyethyl 2,7-dimethyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C19H22N2O4S2/c1-11-15(18(23)25-10-9-24-3)16(13-5-7-14(26-4)8-6-13)21-17(22)12(2)27-19(21)20-11/h5-8,12,16H,9-10H2,1-4H3 |
| Standard InChI Key | SBKARQONJQJSBQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCCOC)C3=CC=C(C=C3)SC |
Introduction
2-Methoxyethyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound featuring a thiazolo-pyrimidine core. This bicyclic structure combines a thiazole and pyrimidine ring, which is known for exhibiting significant biological activities in similar compounds. The presence of a methoxyethyl group and a methylsulfanyl substituent on the phenyl ring contributes to its unique chemical properties.
Synthesis and Applications
-
Synthesis: The synthesis typically involves multiple steps, although detailed procedures are not widely documented in the available literature.
-
Potential Applications: These compounds can have applications in various fields, particularly in pharmaceuticals, due to their potential biological activities.
Research Findings and Interaction Studies
-
Interaction Studies: Understanding how this compound interacts with biological targets is crucial for determining its therapeutic potential. These studies may include examining intermolecular interactions and binding affinities.
-
Biological Activities: While specific biological activities of this compound are not well-documented, related compounds often show promise in drug development due to their ability to interact with various biological targets.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume